Norcotinine

説明

Contextualization of Norcotinine as a Nicotine (B1678760) Metabolite

This compound is an organic compound classified as a pyridine (B92270) derivative and is recognized as a primary, albeit minor, metabolite of nicotine. hmdb.caresearchgate.net Following the intake of nicotine, the body initiates a series of metabolic processes primarily in the liver to break it down. ontosight.aiontosight.ai The main pathway involves the conversion of nicotine to cotinine (B1669453), a reaction mediated largely by the cytochrome P450 enzyme CYP2A6. ontosight.aipharmgkb.org Cotinine is then further metabolized, and one of the resulting products is this compound, formed through oxidative breakdown. ontosight.ai Specifically, the conversion of cotinine to this compound is a minor pathway of cotinine metabolism, accounting for less than 5% of a nicotine dose in smokers. acs.org Another identified pathway involves the demethylation of nicotine to nornicotine (B190312), which can then be oxidized to form demethylcotinine (B1617110) (this compound). cdnsciencepub.com

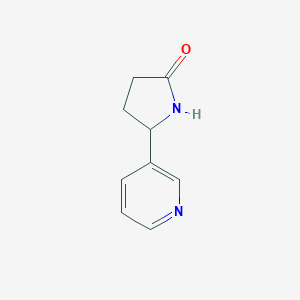

The chemical structure of this compound features a pyrrolidone ring connected to a pyridine ring. ontosight.ai Its molecular formula is C9H10N2O, and it has a molecular weight of 162.19 g/mol . ontosight.ai Compared to nicotine, this compound is more water-soluble and less volatile, which influences its distribution and subsequent excretion from the body. ontosight.ai

Due to its origin as a breakdown product of nicotine, this compound serves as a valuable biomarker for assessing exposure to tobacco and nicotine products. ontosight.aimdpi.com It is often measured in biological fluids like urine, plasma, and oral fluid alongside nicotine and other major metabolites such as cotinine and trans-3'-hydroxycotinine to provide a comprehensive profile of nicotine intake and metabolism. researchgate.netmdpi.comoup.comnih.govnih.gov The presence of this compound and other metabolites can help distinguish between active and passive nicotine exposure and is used in public health surveillance, such as the Canadian Health Measures Survey, to understand smoking prevalence. researchgate.netcanada.ca

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10N2O | ontosight.ai |

| Molecular Weight | 162.19 g/mol | ontosight.ai |

| Chemical Class | Pyridines and derivatives | hmdb.ca |

| Metabolic Precursor | Cotinine, Nornicotine | ontosight.aicdnsciencepub.com |

| Key Enzyme in Formation | Cytochrome P450 (CYP2A6) | ontosight.aiacs.org |

Evolution of Academic Interest in this compound

Academic interest in this compound has evolved from its initial identification as a minor product of nicotine metabolism to a subject of more focused investigation regarding its specific biochemical and pharmacological roles. Early research in the mid-20th century concentrated on identifying the complete metabolic map of nicotine, with studies in the 1960s and 1970s confirming the in vitro and in vivo formation of this compound from both nicotine and nornicotine in animal models. cdnsciencepub.com

The primary driver for much of the subsequent research was the utility of nicotine metabolites as biomarkers of tobacco exposure. canada.ca As analytical techniques became more sophisticated, particularly with the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers could simultaneously and accurately quantify nicotine and its various metabolites, including this compound, in different biological samples. nih.govnih.govrestek.com This allowed for more precise assessments of nicotine exposure and metabolism in population studies and smoking cessation programs. ontosight.aioup.com For instance, a 2006 study detailed a validated LC-MS/MS method for determining this compound in human plasma with a limit of quantification of 2.5 ng/ml. nih.gov

More recently, scientific curiosity has shifted towards the intrinsic biological activities of nicotine metabolites themselves. frontiersin.org Research has begun to explore the neuropharmacological effects of minor alkaloids and metabolites like this compound, investigating their potential contribution to the complex processes of tobacco dependence and the behavioral effects of nicotine. oup.comnih.gov Studies have revealed that this compound is a pharmacologically active biotransformation product of nicotine found in the brain, which has spurred interest in its potential effects on cognitive mechanisms, though this area remains largely unexplored. frontiersin.org This evolution reflects a broader trend in pharmacology and toxicology to understand not just the parent compound but the entire suite of its metabolic products and their physiological impacts.

Current Gaps and Research Imperatives in this compound Science

Despite decades of study, significant gaps remain in the scientific understanding of this compound. A primary imperative is to fully characterize its independent pharmacological and neuropharmacological profile. frontiersin.org While identified as a pharmacologically active metabolite that accumulates in the brain, its specific effects on cognitive functions like learning and memory have not been studied, unlike the more researched metabolites cotinine and nornicotine. frontiersin.org Animal studies suggest that nornicotine, a related metabolite, may have a role in tobacco dependence by stimulating dopamine (B1211576) release in the brain; however, the precise contribution of this compound to the neuropharmacology of tobacco use is an area requiring further investigation. nih.gov

Another critical research gap is the role of this compound and other minor alkaloids in the context of the diverse and evolving landscape of tobacco and nicotine products. nih.gov With the rise of electronic nicotine delivery systems (ENDS) and other alternative tobacco products, it is crucial to understand how these products alter the metabolic profile of users, including the formation and levels of this compound. nih.govglobalactiontoendsmoking.org This research is vital for assessing the health effects of these newer products and for informing regulatory science. globalactiontoendsmoking.orgcancer.gov

Furthermore, the chemical reactivity of nicotine metabolites warrants deeper exploration. scripps.edu For example, the related metabolite nornicotine has been shown to participate in the aberrant glycation of proteins, forming advanced glycation endproducts (AGEs) which are implicated in several disease states. scripps.edupnas.org Investigating whether this compound has similar chemical reactivities is a significant research need. There is also a need for continued development of advanced analytical methods to distinguish between different sources of nicotine exposure and to better characterize long-term biomarkers. researchgate.netacs.orgresearchgate.net Addressing these research gaps will provide a more complete picture of nicotine's metabolic fate and its ultimate impact on human health.

Table 2: Key Research Findings and Gaps for Nicotine Metabolites

| Metabolite | Selected Research Findings | Identified Research Gaps |

|---|---|---|

| Cotinine | Primary nicotine metabolite, established biomarker of exposure. pharmgkb.orgcanada.ca Shows some procognitive effects. frontiersin.org | Further investigation of long-term exposure biomarkers (e.g., in hair). researchgate.net |

| This compound | Minor metabolite, useful biomarker. ontosight.aiacs.org Identified as pharmacologically active in the brain. frontiersin.org | Specific impact on cognition and learning is unknown. frontiersin.org Full pharmacological and toxicological profile is not well-defined. ontosight.ai Contribution to the effects of alternative nicotine products is unclear. nih.gov |

| Nornicotine | Pharmacologically active, accumulates in the brain. frontiersin.org May contribute to tobacco dependence. | Further studies needed to define effects on brain function, learning, and memory. frontiersin.org Role in the reinforcing effects of tobacco requires more research. nih.gov |

| trans-3'-hydroxycotinine | A major metabolite of cotinine, used as a biomarker. acs.orgmdpi.com | Role in mediating toxic effects of nicotine exposure requires further study. mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFANIORDKRCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864736 | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17708-87-1, 17114-40-8 | |

| Record name | (±)-Norcotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pyridin-3-ylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Norcotinine Biosynthesis and Metabolic Pathways

Cotinine-Mediated Norcotinine Formation

The conversion of cotinine (B1669453) to this compound is a recognized metabolic pathway, proceeding through N-demethylation. This process involves the formation of an intermediate compound, N-(hydroxymethyl)this compound.

N-Demethylation of Cotinine Pathways

N-demethylation of cotinine is a key step in the formation of this compound. While it is considered a minor pathway of cotinine metabolism in smokers, with less than 5% of a nicotine (B1678760) dose being excreted as this compound, it is a scientifically significant route. nih.govebi.ac.uk In vitro studies using human liver microsomes have demonstrated that N-demethylation is a primary metabolic route for cotinine under these conditions. nih.gov The process involves the removal of a methyl group from the nitrogen atom of the pyrrolidine (B122466) ring of cotinine.

Role of N-(Hydroxymethyl)this compound as an Intermediate

The N-demethylation of cotinine is not a direct conversion to this compound. Instead, it proceeds through the formation of a transient intermediate, N-(hydroxymethyl)this compound. nih.govresearchgate.net This intermediate is formed through the oxidation of the methyl group of cotinine. nih.govresearchgate.net N-(hydroxymethyl)this compound is unstable and subsequently decomposes to yield this compound. nih.govresearchgate.net Research has identified N-(hydroxymethyl)this compound as a major product of cotinine metabolism catalyzed by the enzyme CYP2A6 in vitro. nih.govacs.org

Nornicotine-Mediated this compound Formation

An alternative pathway for this compound biosynthesis involves the metabolism of nornicotine (B190312). This route is particularly relevant in specific tissues, such as the central nervous system.

Central Nervous System Specific Pathways (e.g., 5′-C-oxidation)

Within the central nervous system (CNS), this compound is primarily formed through the 5′-C-oxidation of nornicotine. frontiersin.orgnih.gov This pathway differs from the peripheral formation of this compound, which mainly occurs via the N-demethylation of cotinine. frontiersin.org Following peripheral administration of nicotine, this compound is detected in the brain, suggesting its local production from nornicotine. frontiersin.orgnih.gov Studies in rats have shown that while cotinine can cross the blood-brain barrier, it is not significantly metabolized in the brain, further supporting the 5'-C-oxidation of nornicotine as the primary source of central this compound. nih.govpharmgkb.org

Enzymatic Regulation of this compound Metabolism

The biosynthesis of this compound is tightly regulated by a family of enzymes known as cytochrome P450s. Specific enzymes within this family play critical roles in the different metabolic pathways leading to this compound.

Cytochrome P450 Enzyme Involvement (e.g., CYP2A6, CYP2A13)

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2A6 and CYP2A13, are central to this compound metabolism.

CYP2A6: This enzyme is the primary catalyst for the N-demethylation of cotinine to form N-(hydroxymethyl)this compound in the liver. nih.govnih.govacs.org In vitro experiments have established that N-(hydroxymethyl)this compound is the major product of CYP2A6-mediated cotinine metabolism. nih.govnih.govresearchgate.net CYP2A6 is also involved in the initial oxidation of nicotine to cotinine, which is a precursor for one of the this compound formation pathways. nih.govnih.gov

CYP2A13: This enzyme, which is highly expressed in the lungs, also metabolizes cotinine. nih.govresearchgate.net However, its primary product is 5′-hydroxycotinine, with N-(hydroxymethyl)this compound being a minor metabolite. nih.govebi.ac.uknih.govacs.org This indicates a difference in the product distribution between CYP2A6 and CYP2A13 in cotinine metabolism. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Precursor | Intermediate | Product | Primary Location |

| CYP2A6 | Cotinine | N-(hydroxymethyl)this compound | This compound | Liver |

| CYP2A13 | Cotinine | N-(hydroxymethyl)this compound | This compound (minor) | Lungs |

| Unknown | Nornicotine | - | This compound | Central Nervous System |

Table 2: Research Findings on this compound Formation Pathways

| Pathway | Key Finding | Supporting Evidence | Citation |

| Cotinine-Mediated | N-(hydroxymethyl)this compound is a major intermediate in the CYP2A6-catalyzed formation of this compound from cotinine. | In vitro studies with human liver microsomes and recombinant CYP2A6. | nih.govnih.gov |

| Nornicotine-Mediated | This compound in the brain is primarily formed via 5′-C-oxidation of nornicotine, not from peripheral cotinine metabolism. | Detection of this compound in the brain after nicotine administration, with limited brain metabolism of cotinine. | frontiersin.orgnih.gov |

Stereochemical Aspects of this compound Metabolism

Enantiomeric Distribution and Predominance of (R)-Norcotinine

While (S)-nicotine is the most abundant form in tobacco leaf, the enantiomeric composition of its metabolite, nornicotine, shows significant variability. nih.govresearchgate.net This variation is largely attributed to the enantioselective N-demethylation of nicotine by specific enzymes in the tobacco plant. nih.gov

Research has identified three key nicotine demethylase enzymes from the cytochrome P450 family—CYP82E4, CYP82E5v2, and CYP82E10—that are responsible for converting nicotine to nornicotine. nih.gov Studies have shown that these enzymes exhibit a preference for demethylating (R)-nicotine over (S)-nicotine. Specifically, recombinant CYP82E4, CYP82E5v2, and CYP82E10 demethylated (R)-nicotine at rates 3-fold, 10-fold, and 10-fold faster, respectively, than (S)-nicotine in vitro. nih.gov This selective metabolism leads to a higher proportion of (R)-nornicotine in the nornicotine pool within the tobacco leaf than would be expected from the initial low ratio of (R)-nicotine. nih.govplos.org

The relative abundance of these three enzymes can therefore dictate the final enantiomeric ratio of nornicotine in the plant. nih.gov For instance, while one study indicated that the major nicotine demethylase, CYP82E4, selectively demethylates (S)-nicotine, it also suggested that other demethylases preferentially act on (R)-nicotine, contributing to the high variability observed. nih.govacs.org This enzymatic selectivity explains the wide range of the (R)-nornicotine fraction found in different tobacco types, which can vary from as low as 4% to as high as 75%. plos.org

The proportion of (S)-nornicotine to total nornicotine has been observed to differ significantly depending on the type of tobacco, as detailed in the table below. scispace.com

Interactive Data Table: Percentage of (S)-Nornicotine in Various Tobacco Types

| Tobacco Type | % (S)-Nornicotine in Total Nornicotine |

| Flue-cured | 52.6% |

| Burley | 91.4% |

| Green (Freeze-dried) | 31.6% - 43.8% |

| Data sourced from a 2013 study on minor alkaloid levels in tobacco. scispace.com |

Comparative Metabolic Kinetics Across Biological Systems

The metabolic kinetics of this compound, referring to the rate of its formation and elimination, show considerable differences across various biological systems, including in vivo animal models and in vitro enzymatic preparations.

In humans, the conversion of nicotine to nornicotine is a minor metabolic pathway. nih.gov Most urinary nornicotine originates from the metabolism of nicotine rather than direct absorption from tobacco. nih.gov In vivo studies in rabbits have demonstrated that after intravenous administration of nicotine, nornicotine is formed and can be detected in the liver, kidney, and urine. cdnsciencepub.com Subsequent metabolism of nornicotine in rabbits leads to the formation of this compound (demethylcotinine). cdnsciencepub.comresearchgate.net

In vitro experiments using rabbit liver preparations have provided further insight. While microsomal preparations metabolized nornicotine to other compounds like myosmine, this compound was not detected. researchgate.net However, when nornicotine was incubated with the 10,000g supernatant fraction of rabbit liver, which contains soluble enzymes in addition to microsomes, the formation of this compound was observed. researchgate.net This indicates that a soluble enzyme is likely responsible for the oxidation of nornicotine to this compound. researchgate.net

While detailed comparative kinetic parameters like Kм and Vmax for this compound formation are not extensively documented across multiple species, the available evidence points to species- and tissue-specific differences in the enzymes responsible for its metabolism. For instance, studies on related nitrosamines in rat liver and esophageal microsomes show dramatic differences in metabolic activation rates between tissues, underscoring the principle that metabolic kinetics are highly dependent on the specific biological system. oup.com

Pharmacological and Neurobiological Investigations of Norcotinine

Norcotinine Interactions with Neurotransmitter Systems

The interaction of any psychoactive compound with the brain's neurotransmitter systems is fundamental to its pharmacological profile. For nicotine (B1678760) metabolites, the primary targets of investigation are the nicotinic acetylcholine (B1216132) receptor system and the dopaminergic system, which is crucial for reward and motivation.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity and Activity

Nicotinic acetylcholine receptors (nAChRs) are the primary targets for nicotine and are critical mediators of its central effects, including those on cognition and reward. nih.govnih.gov These receptors, which are ligand-gated ion channels, are composed of various subunits (e.g., α4, β2, α7) and are widely distributed throughout the brain. nih.gov While metabolites like cotinine (B1669453) are known to be weak agonists or positive allosteric modulators at nAChRs, and nornicotine (B190312) acts as a direct agonist, the specific interactions of this compound with nAChR subtypes are not well-delineated in publicly available research. nih.govresearchgate.net

Studies evaluating the binding affinities of a wide range of nicotine-related alkaloids have been conducted, and some have included (S)-norcotinine. ebi.ac.uk However, detailed, quantitative data on this compound's binding affinity (such as Ki values) and functional activity (agonist, antagonist, or modulator) across the various nAChR subtypes remain limited in comparison to more extensively studied nicotine metabolites.

Dopaminergic System Modulation Investigations

The brain's dopaminergic pathways, particularly the mesolimbic system which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens, are fundamental to the reinforcing and addictive properties of drugs like nicotine. uky.edu A key mechanism of nicotine's action is its ability to stimulate nAChRs on dopamine (B1211576) neurons, leading to increased dopamine release. nih.gov

Investigations into this compound's role have yielded results that distinguish it from its parent compound. A pivotal in vivo study found that this compound neither stimulated the release of dopamine from rat striatal slices nor did it inhibit the uptake of dopamine into rat striatal synaptosomes. nih.gov This lack of effect on key dopaminergic transmission processes suggests that this compound may be pharmacologically inactive in this regard, a significant departure from nicotine and other active metabolites like nornicotine, which does evoke dopamine release. nih.govnih.gov This finding points to this compound having a minimal direct role in modulating the dopaminergic system.

Neurobehavioral Effects of this compound

The neurobehavioral consequences of a compound, such as its effects on cognitive processes and reward-seeking behavior, stem directly from its interactions with neurotransmitter systems.

Assessment in Cognitive Function Studies

Nicotine itself is known to have some cognition-enhancing effects, and research has explored whether its metabolites contribute to these properties. researchgate.netmdpi.com Systematic reviews have been conducted to assess the impact of nicotine's main metabolites—cotinine, nornicotine, and this compound—on learning and memory. nih.govfrontiersin.org

While these reviews identified all three as centrally active metabolites, the available evidence for procognitive effects points primarily toward cotinine and, to a lesser extent, nornicotine. nih.govresearchgate.net The current body of scientific literature has not attributed significant, independent effects on cognitive function to this compound. nih.gov Its apparent lack of dopaminergic activity further separates its potential behavioral profile from that of compounds known to influence attention and executive function through dopamine modulation.

Evaluation in Reward Pathways and Reinforcement Paradigms

A compound's potential for reinforcement and reward is closely linked to its ability to activate the mesolimbic dopamine system. uky.edudtic.mil The finding that this compound does not appear to evoke dopamine release or inhibit its reuptake suggests it is unlikely to be a primary driver of reward and reinforcement. nih.gov In contrast, other minor alkaloids like nornicotine have been shown to increase dopamine in brain regions associated with reward and to substitute for stimulants in drug discrimination tests, indicating abuse potential. oup.com The absence of such dopaminergic activity for this compound implies it does not significantly contribute to the reinforcing effects that underpin tobacco dependence. nih.gov

Comparative Pharmacological Profiling with Other Nicotine Alkaloids

This compound stands apart from these compounds. Based on the available evidence, it appears to be a minor metabolite with limited to no direct activity on the dopaminergic pathways central to reward and reinforcement. nih.gov This suggests its contribution to the complex pharmacology of tobacco is likely minimal compared to nicotine, cotinine, and nornicotine.

Interactive Table: Comparative Summary of Nicotine Alkaloids

| Compound | Primary Role | nAChR Activity | Dopamine System Modulation |

| Nicotine | Primary psychoactive alkaloid in tobacco | Potent Agonist | Strong stimulation of dopamine release |

| Cotinine | Major metabolite of nicotine | Very low affinity, potential modulator | Weak/variable effects on dopamine release |

| Nornicotine | Active metabolite and tobacco alkaloid | Agonist | Stimulates dopamine release |

| This compound | Minor metabolite of nicotine | Activity not well-characterized | No significant effect on dopamine release or uptake reported |

Differentiation from Cotinine Neuropharmacology

This compound and cotinine are both metabolites of nicotine, but their neuropharmacological profiles exhibit key distinctions. frontiersin.orgfrontiersin.org While cotinine is the major metabolite of nicotine and can act as a weak agonist of nicotinic acetylcholine receptors (nAChRs), this compound is considered a minor metabolite. frontiersin.orgnih.gov

One of the primary differences lies in their ability to cross the blood-brain barrier and their subsequent metabolism within the central nervous system (CNS). frontiersin.orgnih.gov Studies in rats have shown that after peripheral administration of cotinine, significant amounts can be found in the brain, indicating its ability to penetrate the blood-brain barrier. nih.gov However, once in the brain, cotinine does not appear to be further metabolized. nih.gov In contrast, this compound detected in the brain after peripheral nicotine administration is thought to originate from the 5'-C-oxidation of nornicotine that has been formed locally in the brain from nicotine. nih.gov This is different from its peripheral formation, which occurs through the N-demethylation of cotinine. nih.gov

The concentrations of these metabolites in the brain also differ significantly. Following a single dose of nicotine in rats, the concentration of cotinine in the brain is substantially higher than that of this compound. frontiersin.orgnih.gov This suggests that cotinine has a more prominent presence in the CNS following nicotine exposure. frontiersin.orgnih.gov

From a neuropharmacological activity standpoint, cotinine has been shown to have various effects, including potential cognitive-enhancing properties. frontiersin.orgresearchgate.net It interacts with both nAChRs and other non-nAChR systems in the brain. frontiersin.orgnih.gov Conversely, early in vivo studies on this compound indicated a lack of pharmacological activity, as it did not induce dopamine release or inhibit its uptake in rat striatal slices. frontiersin.org

Table 1: Comparative Neuropharmacological Characteristics of this compound and Cotinine

| Feature | This compound | Cotinine |

|---|---|---|

| Origin in Brain | Primarily from 5'-C-oxidation of brain nornicotine. nih.gov | Penetrates the blood-brain barrier from peripheral circulation. nih.gov |

| Brain Metabolism | Not extensively metabolized in the brain. nih.gov | Not biotransformed in the brain. nih.gov |

| Relative Brain Concentration (post-nicotine) | Lower concentration. frontiersin.orgnih.gov | Higher concentration. frontiersin.orgnih.gov |

| Neuropharmacological Activity | Considered largely pharmacologically inactive in specific assays. frontiersin.org | Weak agonist of nAChRs with diverse neuroactive effects. frontiersin.orgnih.gov |

| Dopamine Release Induction | Did not evoke dopamine release in rat striatal slices. frontiersin.org | Can influence midbrain dopamine levels. oup.com |

Distinction from Nornicotine Neuroactivity

This compound and nornicotine, another key metabolite of nicotine, also display distinct neuroactive profiles. frontiersin.org Nornicotine is recognized as a pharmacologically active metabolite that can accumulate in the brain and contribute to the neuropharmacological effects of nicotine. nih.gov

A primary distinction is their interaction with nicotinic acetylcholine receptors (nAChRs). Nornicotine is an active agonist at various nAChR subtypes, including α7 and α6-containing receptors, which are implicated in cognitive function and the reinforcing effects of nicotine. It has been shown to stimulate the release of dopamine from the nucleus accumbens, suggesting a role in tobacco dependence.

In contrast, as previously mentioned, this compound has demonstrated a lack of such activity in certain experimental models. frontiersin.org While nornicotine is formed in the CNS through the oxidative N-demethylation of nicotine, this compound is subsequently formed from the oxidation of this brain-derived nornicotine. nih.gov This positions this compound as a metabolic product of the more active nornicotine within the brain. nih.gov

The relative abundance of these metabolites in the brain further separates their potential impact. Following nicotine administration in rats, brain concentrations of nornicotine are significantly higher than those of this compound. frontiersin.orgnih.gov This, coupled with nornicotine's established pharmacological activity, suggests that nornicotine plays a more direct and significant role in mediating the neuropharmacological effects associated with nicotine metabolism in the brain compared to this compound. nih.gov

Table 2: Comparative Neuroactivity of this compound and Nornicotine

| Feature | This compound | Nornicotine |

|---|---|---|

| Formation Pathway in Brain | 5'-C-oxidation of brain nornicotine. nih.gov | Oxidative N-demethylation of nicotine. nih.govnih.gov |

| Interaction with nAChRs | Not a significant agonist in tested models. frontiersin.org | Active agonist at various nAChR subtypes (e.g., α7, α6). |

| Dopamine Release | No observed induction in rat striatal slices. frontiersin.org | Stimulates dopamine release in the nucleus accumbens. |

| Relative Brain Concentration (post-nicotine) | Lower concentration. frontiersin.orgnih.gov | Higher concentration. frontiersin.orgnih.gov |

| Pharmacological Role | Considered largely inactive in specific contexts. frontiersin.org | Contributes to the neuropharmacological effects of nicotine and tobacco dependence. nih.gov |

Investigation of Potential Pharmacological Inactivity in Specific Contexts

Research into the pharmacological profile of this compound has, in specific experimental settings, suggested a lack of significant neuropharmacological activity. frontiersin.org This stands in contrast to other nicotine metabolites like cotinine and nornicotine, which are known to be pharmacologically active. nih.gov

The primary evidence for the potential inactivity of this compound comes from in vivo studies examining its effects on key neurotransmitter systems associated with reward and reinforcement. Specifically, research utilizing rat striatal slices found that this compound did not elicit the release of dopamine. frontiersin.org Furthermore, it did not inhibit the reuptake of dopamine into rat striatal synaptosomes. frontiersin.org These findings led to the initial suggestion that this compound may be a pharmacologically inactive metabolite. frontiersin.org

Analytical Methodologies for Norcotinine Quantification and Characterization

Chromatographic Techniques for Norcotinine Detection

Chromatography, a powerful separation technique, is fundamental to the analysis of this compound. It allows for the isolation of this compound from complex mixtures, such as urine, plasma, and oral fluid, enabling precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

GC-MS has been successfully employed for the simultaneous determination of nicotine (B1678760) and its metabolites, including this compound, in various biological samples. For instance, a validated GC-MS method for analyzing nicotine, cotinine (B1669453), this compound, and other metabolites in human oral fluid demonstrated a limit of quantification (LOQ) of 5 ng/mL and linearity from 5 to 1,000 ng/mL. nih.gov Another study developed a GC-MS method for the determination of nicotine and cotinine in urine, showcasing the technique's sensitivity and accuracy for confirming exposure to tobacco smoke. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances specificity by reducing background interference, allowing for lower detection limits. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this compound quantification due to its high sensitivity, specificity, and applicability to a wide range of biological matrices. nih.govakjournals.comnih.govrsc.org This technique separates compounds in a liquid mobile phase as they pass through a stationary phase column, followed by detection using two mass spectrometers in series (tandem mass spectrometry). This dual-stage mass analysis provides exceptional selectivity and reduces chemical noise.

Numerous LC-MS/MS methods have been developed and validated for the simultaneous measurement of this compound along with nicotine and other metabolites in human plasma, urine, oral fluid, and meconium. nih.govnih.govcoresta.orgnih.govnih.govplos.orgnih.govnih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analytes. nih.govnih.govnih.govrestek.com

Validation studies for these LC-MS/MS methods consistently demonstrate excellent performance characteristics. For example, a method for quantifying this compound and other nicotine metabolites in human plasma reported a limit of detection (LOD) and limit of quantification (LOQ) of 1.0 ng/mL and 2.5 ng/mL, respectively, with a linear range of 2.5 to 500 ng/mL. nih.gov Another validated method for oral fluid analysis showed linearity from 1 to 2,000 ng/mL for this compound. nih.gov The precision and accuracy of these methods are typically within 15%, and recoveries are generally high, ensuring reliable and reproducible results. nih.govnih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Plasma

| Parameter | Value |

| Limit of Detection (LOD) | 1.0 ng/mL |

| Limit of Quantification (LOQ) | 2.5 ng/mL |

| Linearity Range | 2.5 - 500 ng/mL |

| Intra- and Inter-assay Precision | < 15.0% |

| Intra- and Inter-assay Accuracy | < 15.0% |

| Recovery | 99.5% - 109.5% |

Data sourced from Kim and Huestis (2006) nih.gov

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) Protocols

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a specific and widely used configuration of LC-MS/MS for this compound analysis. akjournals.comoup.comresearchgate.netnih.gov ESI is a soft ionization technique that is particularly suitable for polar molecules like this compound, allowing them to be ionized directly from the liquid phase into the gas phase for mass analysis with minimal fragmentation.

The protocols for HPLC-ESI-MS/MS analysis of this compound typically involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. oup.comnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of multiple analytes in a single run. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion-to-product ion transition for each analyte. researchgate.netnih.gov

A validated HPLC-ESI-MS/MS method for the determination of nicotine and its metabolites in breast milk reported a limit of quantification of 5 µg/L for this compound. nih.gov Another study highlights the development of a rapid and sensitive HPLC-ESI-MS/MS method for cotinine in urine, showcasing the technique's efficiency. oup.com

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

This compound exists as a pair of enantiomers, (R)- and (S)-norcotinine, which are non-superimposable mirror images of each other. The separation and quantification of these individual enantiomers can provide deeper insights into the stereoselective metabolism of nicotine. Chiral supercritical fluid chromatography (SFC) has emerged as a powerful technique for this purpose. oup.comresearchgate.netphenomenex.comselvita.comchromatographyonline.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. phenomenex.comselvita.com This mobile phase has properties intermediate between a liquid and a gas, offering advantages such as low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to traditional liquid chromatography. selvita.com For chiral separations, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, allowing them to be separated. oup.comresearchgate.net

An optimized chiral SFC method has been developed for the quantitative analysis of nicotine and nornicotine (B190312) enantiomers, demonstrating the potential of this technique for resolving chiral alkaloids. oup.comresearchgate.net The method parameters, including the type of CSP, column temperature, and mobile phase composition, are carefully optimized to achieve baseline separation of the enantiomers in a short analysis time. oup.comresearchgate.net

Table 2: Optimized Parameters for Chiral SFC Separation of Nicotine and Nornicotine Enantiomers

| Parameter | Optimized Value |

| Column Type (Stationary Phase) | Chiralpak IG-3 |

| Column Temperature | 40°C |

| Modifier | 10% Isopropyl alcohol |

| Additive | 0.2% Diethylamine |

| Elution Time | <6 min |

| Flow Rate | 3 mL/min |

| Resolution Factor | >1.2 |

Data sourced from a study on chiral SFC of nicotine and nornicotine enantiomers. oup.comresearchgate.net

Spectroscopic Approaches in this compound Analysis

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is an indispensable tool for the structural elucidation and quantification of chemical compounds, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. solubilityofthings.comlibretexts.orgfepbl.com It is based on the magnetic properties of atomic nuclei. libretexts.org For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are particularly useful for confirming its chemical structure. mdpi.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a unique fingerprint of the molecule. solubilityofthings.com

Beyond structural confirmation, NMR can also be used for quantitative analysis (qNMR). ox.ac.ukmagritek.com By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the concentration of this compound in a sample can be determined. mdpi.comox.ac.uk While not as sensitive as mass spectrometry-based methods for trace-level quantification in biological samples, qNMR is a valuable tool for the analysis of purer samples and for the certification of reference materials. A study on the biosynthesis of nicotine utilized quantitative carbon-13 NMR for the analysis of isotopically labeled nicotine, demonstrating the quantitative power of the technique. acs.org

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a crucial prerequisite for accurate this compound analysis. The primary goals are to remove interfering endogenous substances, concentrate the analyte, and ensure compatibility with the analytical instrument. Common strategies include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE). norlab.ficoresta.org

Urine is a common matrix for monitoring tobacco exposure due to its non-invasive collection and the relatively high concentration of metabolites. mdpi.com Sample preparation for this compound analysis can range from simple dilution to more complex extraction procedures.

A straightforward approach involves diluting the urine sample with a buffer, such as 0.5% formic acid or 20 mM ammonium (B1175870) acetate, and adding a deuterated internal standard (e.g., d4-nornicotine) before direct injection into an LC-MS/MS system. nih.govwindows.net In one method, 50 μL of a urine sample was added to a plate containing 150 μL of 0.5% formic acid and 50 μL of an internal standard solution. nih.gov Another method involved diluting 30 µL of urine with 90 µL of acetonitrile (B52724), centrifuging the mixture, and then further diluting the supernatant with distilled water before analysis. mdpi.com

For increased cleanup and concentration, Solid-Phase Extraction (SPE) is frequently employed. nih.gov A typical SPE procedure involves conditioning an SPE column, loading the pre-treated urine sample, washing the column to remove interferences, and finally eluting the analytes. nih.gov For instance, a method using CleanScreen® DAU SPE columns involved diluting 1 ml of urine with 2 ml of a sodium phosphate (B84403) buffer before loading it onto the column. nih.gov The use of rapid and accurate LC-MS/MS methods with specialized columns, like the Raptor Biphenyl column, allows for high-throughput testing with analysis times as short as 5 minutes per injection. restek.comcloudfront.net

Urine Sample Preparation Methods for this compound Analysis

| Method | Key Steps | Instrumentation | Reference |

|---|---|---|---|

| Dilution | Urine (50 μl) mixed with 0.5% formic acid (150 μl) and internal standard (50 μl). | LC-MS/MS | nih.gov |

| Protein Precipitation & Dilution | Urine (30 μL) mixed with acetonitrile (90 µL), centrifuged, supernatant diluted with water (120 µL). | LC-MS/MS | mdpi.com |

| Solid-Phase Extraction (SPE) | Urine (1 ml) diluted with phosphate buffer (2 ml), loaded onto SPE column, washed, and eluted. | LC-MS/MS | nih.gov |

Plasma and serum are valuable matrices for determining the concentration of unbound, pharmacologically active compounds. Due to the complexity and protein content of blood-based samples, preparation methods are essential to remove interferences. nih.gov

A common initial step is protein precipitation, often achieved by adding a solvent like acetonitrile. coresta.org Following precipitation and centrifugation, the resulting supernatant can be further purified. coresta.org Solid-phase extraction (SPE) is a widely validated method for extracting this compound and other nicotine metabolites from plasma. nih.govnih.gov One such method involved extracting analytes and their deuterated internal standards from human plasma using SPE, followed by analysis with LC-MS. nih.gov This method demonstrated recoveries for this compound between 99.5% and 109.5%. nih.gov

Supported Liquid Extraction (SLE) offers an alternative to traditional LLE and SPE. An SLE protocol has been described for extracting this compound and other nicotine metabolites from serum and plasma, achieving high recovery rates. norlab.fi In some cases, bovine serum is used as a substitute for human plasma during method development due to the difficulty in obtaining nicotine-free human plasma. nih.govebi.ac.uk

Plasma and Serum Sample Preparation Methods for this compound Analysis

| Method | Key Steps | Instrumentation | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Plasma extracted using SPE after addition of deuterated internal standards. | LC-APCI-MS | nih.gov |

| Protein Precipitation | Serum treated with acetonitrile to precipitate proteins, followed by centrifugation. Supernatant is further processed. | LC-MS/MS | coresta.org |

| Supported Liquid Extraction (SLE) | Plasma/serum sample diluted with ammonia (B1221849) solution, loaded onto SLE+ plate, and eluted with an organic solvent. | LC-MS/MS | norlab.fi |

Oral fluid is an increasingly popular biological matrix for monitoring drug and tobacco exposure because its collection is non-invasive and can be easily observed. nih.govnih.gov The use of specialized collection devices, such as the Quantisal™, is common. nih.govnih.gov These devices typically collect a specific volume of oral fluid into a buffer solution, which stabilizes the analytes. nih.govresearchgate.net

Sample preparation for oral fluid generally involves an extraction step to isolate this compound from the collection buffer and endogenous components. Solid-phase extraction (SPE) is a frequently used technique. nih.govoup.com An analytical procedure for this compound in 0.5 mL of human oral fluid collected with the Quantisal™ device utilized SPE followed by LC-MS/MS analysis. nih.gov Another method used SPE and GC-MS to simultaneously quantify nicotine, cotinine, this compound, and trans-3'-hydroxycotinine, achieving recoveries of 88-101% for this compound. nih.gov In these methods, deuterated internal standards are added to the oral fluid sample prior to extraction to ensure accurate quantification. nih.govoup.com

Oral Fluid Sample Preparation Methods for this compound Analysis

| Method | Key Steps | Instrumentation | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | 0.5 mL of oral fluid collected with Quantisal™ device, extracted via SPE. | LC-MS/MS | nih.gov |

| Solid-Phase Extraction (SPE) | Oral fluid samples extracted via SPE. | GC-MS/EI with SIM | nih.gov |

Analyzing this compound concentrations in brain tissue is crucial for preclinical pharmacokinetic and toxicological studies. nih.gov The preparation of brain tissue samples is a multi-step process that begins with homogenization.

Frozen brain tissue is typically thawed and then homogenized in a cold solution, such as Milli-Q water or a methanol/water/chloroform mixture, to achieve a specific final tissue concentration (e.g., 20 mg/mL). nih.govmdpi.commdpi.com Following homogenization, a deuterated internal standard is added. nih.gov The homogenate is then centrifuged to separate cellular debris. nih.gov

Brain Tissue Sample Preparation Methods for this compound Analysis

| Method | Key Steps | Instrumentation | Reference |

|---|---|---|---|

| Homogenization & SPE | Tissue homogenized in cold water, centrifuged, supernatant extracted via SPE. | LC-MS/MS | nih.gov |

| Homogenization & SPE | Tissue homogenized, extracted using SPE. | HILIC-MS/MS | nih.gov |

| Homogenization & LLE | Tissue homogenized in a water/methanol/chloroform mixture, centrifuged, and the hydrophilic fraction is collected. | NMR Spectroscopy | mdpi.com |

Oral Fluid Analysis Methodologies

Method Validation Parameters and Reproducibility in Research

The validation of analytical methods is essential to ensure that the results are reliable, accurate, and reproducible. lu.sefda.gov Validation studies for this compound quantification typically assess several key performance parameters, including linearity, sensitivity (limit of detection and quantification), accuracy, precision, selectivity, and recovery. nih.govfda.gov

Linearity and Range : This parameter establishes the concentration range over which the method is accurate. For this compound, linear ranges are commonly established from low ng/mL levels up to 500 or 2000 ng/mL, depending on the matrix. nih.govnih.govnih.gov Calibration curves consistently yield correlation coefficients (r²) greater than 0.99. nih.govnih.govnih.govnih.gov

Sensitivity (LOD and LOQ) : The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For this compound, reported LOQs vary by matrix and method, ranging from 0.20-0.69 µg/L in serum to 1.0 ng/mL in oral fluid and plasma. nih.govnih.govebi.ac.uknih.gov

Accuracy and Precision : Accuracy reflects how close a measured value is to the true value and is often assessed through recovery experiments. fda.gov Precision measures the reproducibility of the results, typically reported as the relative standard deviation (RSD) or coefficient of variation (CV) for intra-assay (within a single run) and inter-assay (between different runs) analyses. nih.gov For this compound methods, accuracy is generally required to be within ±15-20% of the target concentration, and precision (imprecision) is typically less than 15% RSD. nih.govnih.govnih.govnih.gov

Recovery and Matrix Effect : Extraction recovery measures the efficiency of the extraction process. nih.gov For this compound, recoveries are often high, with SPE methods yielding results greater than 70% and sometimes approaching 100%. nih.govnih.govnih.gov The matrix effect evaluates the influence of co-eluting, endogenous components from the sample on the ionization of the target analyte, with values ideally being minimal. nih.govnih.gov

The use of stable isotope-labeled internal standards is critical for ensuring reproducibility by compensating for variability in sample preparation and matrix effects. nih.gov

Method Validation Parameters for this compound Quantification in Biological Matrices

| Parameter | Matrix | Finding | Instrumentation | Reference |

|---|---|---|---|---|

| Linearity | Oral Fluid | 1 to 2,000 ng/mL; r² > 0.99 | LC-MS/MS | nih.gov |

| Linearity | Plasma | 2.5 to 500 ng/mL; r² > 0.99 | LC-APCI-MS | nih.gov |

| Linearity | Oral Fluid | 5 to 1000 ng/mL; r² > 0.99 | GC-MS | nih.gov |

| LOQ | Serum | 0.22-0.69 µg/L | LC-MS/MS | nih.gov |

| LOQ | Urine | 0.20-0.55 µg/L | LC-MS/MS | nih.gov |

| LOQ | Oral Fluid | 1.0 ng/mL | LC-MS/MS | nih.govnih.gov |

| LOQ | Plasma | 2.5 ng/mL | LC-APCI-MS | nih.govebi.ac.uk |

| LOQ | Plasma | 5 ng/mL | LC-MS/MS | nih.gov |

| Accuracy | Oral Fluid | Inter-assay: 0 to 12.8% | GC-MS | nih.gov |

| Accuracy | Plasma | < 15.0% | LC-APCI-MS | nih.gov |

| Accuracy | Brain Tissue | ≥ 86% | LC-MS/MS | nih.gov |

| Precision (Inter-assay) | Oral Fluid | 4.3 to 10.2% | GC-MS | nih.gov |

| Precision (Inter-assay) | Plasma | < 15.0% | LC-APCI-MS | nih.gov |

| Precision (RSD) | Plasma | < 11% | LC-MS/MS | nih.gov |

| Recovery | Oral Fluid | 88-101% | GC-MS | nih.gov |

Norcotinine As a Biochemical Marker in Research

Utility as a Biomarker of Nicotine (B1678760) Exposure

Norcotinine is a downstream metabolite of nicotine, formed from the primary metabolite, cotinine (B1669453). researchgate.netmdpi.comnih.gov While cotinine is the most widely used biomarker for nicotine exposure due to its longer half-life compared to nicotine, this compound provides additional and sometimes more informative data. nih.govnih.gov The half-life of nicotine is relatively short, approximately 2 hours, while cotinine's half-life is significantly longer at 16-18 hours, making it a more stable indicator of nicotine uptake. nih.gov

The metabolic pathway from nicotine to this compound involves several steps. Nicotine is first metabolized to cotinine, a reaction primarily catalyzed by the enzyme cytochrome P450 2A6 (CYP2A6). mdpi.com Cotinine is then further metabolized to other compounds, including this compound. mdpi.comnih.gov The presence of this compound in biological fluids is a definitive indicator of nicotine exposure. nih.gov

Research has shown that this compound can be detected in various biological matrices, including oral fluid and urine. nih.govresearchgate.net In oral fluid, this compound has been identified exclusively in smokers, suggesting its high specificity as a biomarker of tobacco use. nih.gov

Application in Assessing Tobacco Product Use

This compound is utilized in research to assess the use of various tobacco products. Its measurement can help differentiate between different patterns of tobacco consumption, such as light versus heavy smoking, although further research is needed in this area. nih.gov

The concentration of this compound, along with other nicotine metabolites, can provide a more comprehensive picture of nicotine intake than measuring a single biomarker alone. aacrjournals.org The concept of "total nicotine equivalents" (TNE), which is the molar sum of several nicotine metabolites including this compound, is considered a robust measure of daily nicotine intake. aacrjournals.orgnih.gov

Studies have employed the measurement of this compound in various populations to understand tobacco use patterns. For instance, in a study of Korean smokers, urinary this compound was one of the biomarkers measured to assess smoking status. researchgate.net Another study investigating oral fluid markers found that this compound was only present in the oral fluid of smokers. nih.gov

Biomarker Significance in Specific Populations

Maternal and Cord Sera as Indicators of Prenatal Smoking Exposure

This compound has proven to be a particularly significant biomarker in the context of prenatal smoking exposure. During pregnancy, the metabolism of nicotine and cotinine is accelerated, leading to increased conversion to downstream metabolites like this compound. researchgate.netmdpi.comnih.govnih.gov This makes this compound, along with other metabolites, potentially more informative biomarkers of prenatal smoking than nicotine or cotinine alone. researchgate.netmdpi.comnih.gov

Research has demonstrated that measuring this compound in both maternal and umbilical cord serum provides a reliable biochemical indicator of fetal exposure to tobacco smoke. researchgate.netmdpi.comnih.gov Studies have found that while nicotine levels in sera may not always show a significant association with maternal smoking, its downstream metabolites, including this compound, are significantly associated with self-reported prenatal smoking. nih.govnih.gov

The following table summarizes findings from a study on nicotine and its metabolites in maternal and cord sera, highlighting the utility of this compound in assessing prenatal smoking exposure.

| Biomarker | Maternal Serum (ng/mL) - Smokers | Cord Serum (ng/mL) - Smokers |

| Nicotine | 1.5 - 150.3 | 0.5 - 105.2 |

| Cotinine | 10.2 - 485.6 | 8.1 - 450.7 |

| This compound | 1.1 - 95.8 | 0.9 - 85.4 |

| 3-hydroxycotinine (B1251162) | 5.3 - 650.1 | 4.2 - 580.3 |

| Data adapted from a study on prenatal smoking exposure. mdpi.com |

These findings underscore the importance of including this compound in panels of biomarkers for assessing prenatal exposure to tobacco smoke, as it can provide a more accurate picture than relying on single metabolites or self-reported smoking status. mdpi.com

Correlation with Other Nicotine and Tobacco-Related Biomarkers

This compound levels show significant correlations with other key biomarkers of nicotine and tobacco exposure. Understanding these correlations is crucial for interpreting biomarker data accurately and for developing comprehensive models of tobacco smoke exposure.

Studies have reported positive correlations between this compound and other nicotine metabolites such as cotinine and 3-hydroxycotinine. mdpi.com For instance, in both maternal and cord sera, nicotine showed a moderate positive correlation with cotinine and lower positive correlations with this compound and 3-hydroxycotinine. mdpi.com However, the correlations between cotinine, this compound, and 3-hydroxycotinine were found to be moderate to high, suggesting an escalated conversion of nicotine to its downstream metabolites during pregnancy. mdpi.com

The table below presents Spearman's rank correlation coefficients (Rs) between nicotine and its metabolites in maternal and cord sera from a research study.

| Cotinine | This compound | 3-hydroxycotinine | |

| Nicotine (Maternal Serum) | 0.6 | 0.4 | 0.3 |

| Nicotine (Cord Serum) | 0.7 | 0.5 | 0.3 |

| Data adapted from a study on prenatal smoking exposure. mdpi.com |

Furthermore, this compound is often included in the calculation of Total Nicotine Equivalents (TNE), a comprehensive measure of nicotine exposure that sums the molar concentrations of nicotine and several of its metabolites. aacrjournals.org TNE is considered a highly reliable biomarker of daily nicotine intake. aacrjournals.orgnih.gov

The correlation of this compound with tobacco-specific nitrosamines (TSNAs), such as NNN (N'-nitrosonornicotine), is also an area of research interest. encyclopedia.pub While cotinine levels are well-correlated with TSNA levels, the specific relationship with this compound continues to be explored to better understand the exposure to the carcinogenic components of tobacco smoke. encyclopedia.pub

In Vivo and in Vitro Research Models in Norcotinine Studies

Human Studies on Norcotinine Pharmacokinetics and Metabolomics

Human studies are crucial for understanding the real-world implications of this compound, particularly its metabolism and its utility as a biomarker for tobacco exposure.

In the human body, nicotine (B1678760) is primarily metabolized to cotinine (B1669453), a process mainly carried out by the liver enzyme CYP2A6. ontosight.aipharmgkb.org Cotinine is then further metabolized to various compounds, including this compound. ontosight.airesearchgate.net While this compound is considered a minor metabolite of nicotine, its detection in urine is a clear indicator of nicotine exposure. nih.gov

The metabolic pathway can be complex. For instance, while this compound is found in the urine of smokers, it was not detected in the urine of individuals administered only cotinine in one study. nih.gov However, other data suggests that smokers given deuterated cotinine did excrete deuterated this compound. nih.gov This highlights the intricate nature of nicotine metabolism and the ongoing research to fully elucidate these pathways.

The excretion of nicotine and its metabolites, including this compound, is influenced by various factors. The half-lives of these metabolites, such as cotinine, this compound, and nornicotine (B190312), are significantly longer than that of nicotine itself, leading to their accumulation in the brain with repeated exposure. nih.gov

This compound, along with other nicotine metabolites, serves as a valuable biomarker for assessing exposure to tobacco products. ontosight.ainih.gov The measurement of these biomarkers in biological fluids like urine provides a reliable method to quantify tobacco use and exposure to environmental tobacco smoke. mdpi.comcanada.ca Cotinine is the most widely used biomarker due to its longer half-life compared to nicotine, making its levels in the body more stable throughout the day. nih.govoup.com The presence of this compound and other metabolites in urine helps to create a more comprehensive picture of an individual's tobacco exposure. researchgate.net

The Canadian Health Measures Survey, for example, includes nicotine and its major metabolites as part of its environmental chemical exposure monitoring, underscoring their public health significance. canada.ca

In Vivo Metabolism and Excretion Profiles

Animal Model Research Paradigms

Animal models, particularly rodents, are instrumental in conducting detailed investigations into the metabolic and neurobiological effects of this compound that are not feasible in human subjects.

Rodent models, such as rats and mice, are frequently used to study the effects of nicotine and its metabolites. nih.govresearchgate.netnih.gov These models allow researchers to investigate various aspects of nicotine pharmacology, including its rewarding effects, withdrawal symptoms, and metabolic pathways. nih.govnih.gov

Studies in rats have shown that this compound is one of the metabolites found in the brain following nicotine administration. nih.govcapes.gov.brnih.gov Research has explored how factors like age can alter the pharmacokinetics of nicotine and its metabolites in rats, which is crucial for interpreting the data from these animal models. nih.govcapes.gov.br For instance, one study found that early adolescent rats had higher plasma and brain concentrations of nornicotine compared to adult rats after receiving the same dose of nicotine. nih.govcapes.gov.br

Neurobiological investigations in rats have also shed light on the effects of nicotine metabolites. For example, nornicotine, another metabolite, has been shown to stimulate the release of dopamine (B1211576) in the brain, a key neurotransmitter involved in reward and addiction. nih.gov While this compound has been found to be less pharmacologically active in some in vivo tests, its presence in the brain warrants further investigation into its potential neurobiological roles. frontiersin.orgresearchgate.net

A significant area of research using animal models is the investigation of how nicotine and its metabolites accumulate in the brain. researchgate.net Studies in rats have demonstrated that repeated administration of nicotine leads to the accumulation of both nicotine and its metabolites, including this compound, in brain tissue. researchgate.net

One study found that after a single injection of nicotine in rats, this compound was detected in the brain. frontiersin.orgfrontiersin.org The concentrations of metabolites like cotinine, nornicotine, and this compound in the brain can be several times higher than that of nicotine itself, and their longer half-lives mean they remain in the brain for a more extended period. nih.gov This accumulation suggests that these metabolites may contribute to the long-term neuropharmacological effects of nicotine. nih.govresearchgate.net

Research also indicates that the formation of this compound in the brain might occur differently than in the periphery. nih.govnih.govfrontiersin.org It is suggested that brain this compound may be produced from the oxidation of nornicotine within the brain itself, rather than solely from the N-demethylation of cotinine as seen in the liver. nih.govnih.govfrontiersin.org

Rodent Models for Metabolic and Neurobiological Investigations

Ex Vivo and In Vitro Experimental Systems

To complement in vivo studies, researchers utilize ex vivo and in vitro experimental systems to examine the metabolic processes of this compound at a more granular level. These systems, which include preparations like human liver microsomes, allow for the controlled study of specific enzymatic reactions. admescope.comresearchgate.net

In vitro metabolism studies using human liver microsomes have been instrumental in identifying the specific enzymes involved in the breakdown of nicotine and its metabolites. researchgate.netebi.ac.ukcore.ac.uk For example, research has shown that CYP2A6 is a major enzyme in the metabolism of cotinine to products like this compound. nih.gov These in vitro models are crucial for understanding the biochemical basis of nicotine metabolism and how genetic variations in metabolic enzymes might influence an individual's response to nicotine. pharmgkb.org

Liver Microsomal Preparations in Metabolic Studies

In vitro studies utilizing liver microsomal preparations have been fundamental in understanding the metabolic pathways of this compound. These models, typically derived from rat livers, provide a simplified system containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, in an environment that mimics the endoplasmic reticulum of hepatocytes. nih.govresearchgate.net

Research using rat liver microsomal preparations fortified with NADPH has been instrumental in identifying the metabolites of this compound. nih.govnih.gov In these studies, following the incubation of this compound with the microsomes, two primary compounds were detected and identified. nih.gov One of the metabolites is 4-(3-pyridyl)-4-oxobutyramide (POBAM), which is a ketoamide corresponding to this compound. nih.gov The structure of this metabolite was confirmed through mass spectral analysis and by comparing its HPLC retention time and UV spectrum with an authentic standard. nih.gov

A significant finding from these studies was that the formation of POBAM was substantially increased when using microsomes from rats pre-treated with phenobarbitone, a known inducer of certain CYP450 enzymes. nih.gov This suggests that a phenobarbitone-inducible isozyme of the CYP450 family is responsible for the metabolic conversion of this compound to POBAM. nih.gov The metabolism of cotinine, the precursor to this compound, is primarily catalyzed by CYP2A6, which also plays a role in the further metabolism of cotinine to metabolites like N-(hydroxymethyl)this compound, which then decomposes to this compound. nih.govresearchgate.net

Further investigations with liver microsomes have also explored the subsequent metabolism of POBAM, identifying 4-oxo-4-(3-pyridyl)butanoic acid (POBA) as a metabolite. nih.gov These in vitro models are crucial for identifying the specific enzymes involved in these metabolic steps. For instance, studies with human liver microsomes have shown that the primary product of cotinine metabolism is N-(hydroxymethyl)this compound, which then breaks down into this compound. nih.gov

Table 1: Findings from this compound Studies using Liver Microsomal Preparations

| Model System | Key Findings | Metabolites Identified | Enzyme Implication | Citations |

|---|---|---|---|---|

| Rat Liver Microsomes (non-induced and phenobarbitone-induced) | Metabolism of this compound leads to the formation of two compounds. The amount of POBAM significantly increased with phenobarbitone induction. | 4-(3-pyridyl)-4-oxobutyramide (POBAM), Nicotinamide | A phenobarbitone-inducible CYP450 isozyme is involved in the formation of POBAM. | nih.gov |

| Human Liver Microsomes | The primary product of cotinine metabolism is N-(hydroxymethyl)this compound, which decomposes to this compound. | N-(hydroxymethyl)this compound | CYP2A6 | nih.gov |

Cell Culture Models for Enzymatic Pathway Elucidation

Cell culture models offer a more complex system than microsomal preparations, allowing for the investigation of cellular processes, including enzyme induction and regulation, in a controlled environment. nih.govfrontiersin.org These models are invaluable for elucidating the specific enzymatic pathways involved in this compound metabolism.

The cytochrome P450 enzyme CYP2A6 is well-established as the primary enzyme responsible for the metabolism of nicotine to cotinine, and the subsequent metabolism of cotinine to its various metabolites, including this compound. ontosight.aimedrxiv.orgmdpi.com Cell culture systems expressing specific CYP enzymes are used to pinpoint their exact role. For example, studies using cells heterologously expressing CYP2A6 have confirmed its central role in nicotine and cotinine metabolism. nih.govresearchgate.net

In vitro studies using specific cell lines have helped to understand the regulation of enzymes involved in nicotine metabolism. For instance, studies with U937 monocytes, a human cell line, have demonstrated that ethanol (B145695) can induce CYP2A6 expression. plos.org This induction is mediated by oxidative stress and specific signaling pathways (PKC/MEK/Nrf2), which could, in turn, affect the rate of this compound formation in individuals who consume both tobacco and alcohol. plos.org

Furthermore, plant cell cultures, such as the tobacco bright yellow 2 (BY-2) cell line, have been utilized as model systems in plant biology to study the biosynthesis of nicotine-related alkaloids, including nornicotine. researchgate.netnih.gov These models allow for the investigation of the enzymatic steps involved in the N-demethylation of nicotine to form nornicotine within the plant cells themselves. allenpress.com While this research focuses on biosynthesis in plants, it provides valuable insights into the enzymes capable of this specific chemical transformation.

Specialized cell models are also developed to study the interaction of nicotine metabolites with other substances. For example, B-2A13 cells, which are engineered to express the CYP2A13 enzyme, have been used to investigate the competitive inhibition of this enzyme by nicotine when metabolizing other compounds like the tobacco-specific nitrosamine (B1359907) NNK. researchgate.net

Table 2: Examples of Cell Culture Models in Nicotine and this compound-Related Research

| Cell Model | Research Focus | Key Findings | Citations |

|---|---|---|---|

| U937 Monocytes | Effect of ethanol on CYP2A6 expression. | Ethanol induces CYP2A6 expression via an oxidative stress-mediated pathway, potentially increasing nicotine metabolism. | plos.org |

| Tobacco BY-2 Cells | Biosynthesis of nornicotine. | Used as a model system to elucidate the enzymatic pathways of alkaloid production, including the conversion of nicotine to nornicotine. | researchgate.netnih.gov |

| Cells expressing CYP2A6/CYP2A13 | Elucidation of specific enzyme function. | Confirmed the role of CYP2A6 and CYP2A13 in the metabolism of nicotine and its iminium ion to cotinine and other metabolites. | researchgate.netresearchgate.net |

| B-2A13 Cells (expressing CYP2A13) | Study of competitive enzyme inhibition. | Nicotine competitively inhibits CYP2A13-mediated metabolism of the carcinogen NNK. | researchgate.net |

Future Directions and Research Opportunities in Norcotinine Science

Advanced Elucidation of Norcotinine's Biological Roles and Mechanisms

While research has often focused on nicotine (B1678760) and cotinine (B1669453), emerging evidence suggests that this compound and the closely related compound nornicotine (B190312) are not inert byproducts but are pharmacologically active molecules that warrant deeper investigation. nih.govoup.com Future research is crucial to fully uncover their biological significance.

A significant area for future study is the stereochemistry of these compounds. The different three-dimensional arrangements of atoms, known as enantiomers (e.g., S(-)-nornicotine and R(+)-nornicotine), may possess distinct pharmacological profiles. ontosight.ai Preliminary studies have suggested that the desirable analgesic effects of nornicotine may reside predominantly in one enantiomer, while the undesirable side effects like motor incoordination are more pronounced with the other. researchgate.net Delineating the specific mechanisms of action for each this compound enantiomer could pave the way for developing more targeted therapeutic agents.

Key Research Questions for the Future:

What are the specific binding affinities and functional activities of this compound at various nAChR subtypes?

How does this compound modulate different neurotransmitter systems beyond dopamine (B1211576), such as serotonin (B10506) and norepinephrine?

What are the distinct pharmacological and toxicological profiles of this compound's different stereoisomers?

Does this compound contribute to the development of nicotine tolerance, withdrawal symptoms, or craving?

Investigation of Long-Term Health Implications of this compound Exposure

The long-term health consequences of direct and chronic exposure to this compound are largely unknown and represent a critical gap in public health knowledge. While the health risks of smoking are well-established, the specific contribution of individual metabolites like this compound is less understood. nih.gov